REACTION_CXSMILES
|
[CH3:1]I.[Mg].[CH3:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15])=[O:6].[NH4+].[Cl-]>C(OCC)C>[F:15][C:8]1[CH:9]=[C:10]([O:13][CH3:14])[CH:11]=[CH:12][C:7]=1[C:5]([OH:6])([CH3:1])[CH3:4] |f:3.4|
|
Name
|
|
Quantity
|
17.75 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
16.82 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=C(C=C(C=C1)OC)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the resulting solution is added dropwise
|
Type
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TEMPERATURE
|
Details
|
The mixture is then heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
followed by the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The ether phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether
|
Type
|
WASH
|
Details
|
the combined ether phases are washed with aqueous solutions of NaHSO3, NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with pure water, dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the ether removed
|
Type
|
DISTILLATION
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Details
|
Distillation of the residual oil in a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)OC)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |